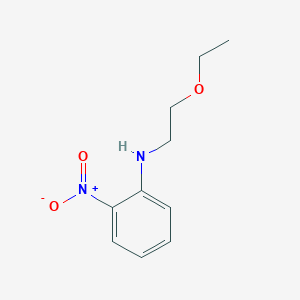

N-(2-Ethoxyethyl)-2-nitroaniline

Übersicht

Beschreibung

N-(2-Ethoxyethyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

N-(2-Ethoxyethyl)-2-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that inhibit oncogenic proteins such as c-MYC, which is implicated in several cancers .

1.2 Case Study: c-MYC Inhibitors

A medicinal chemistry program identified this compound derivatives that effectively reduce c-MYC protein levels in cancer cell lines. The research highlighted the compound's ability to mimic gene knockdown effects, suggesting its potential as a therapeutic agent against MYC-driven cancers .

Applications in Dyes and Pigments

2.1 Use in Colorants

This compound is also employed as an intermediate in the production of azo dyes and pigments. Azo dyes are widely used due to their vibrant colors and stability. The nitroaniline group enhances the reactivity of the compound, making it suitable for creating various colorants used in textiles and coatings .

2.2 Data Table: Common Dyes Derived from Nitroanilines

| Dye Name | Application Area | Chemical Structure |

|---|---|---|

| Acid Red 1 | Textiles | C18H14N2O7S |

| D&C Red 21 | Cosmetics | C20H12N2O5 |

| Direct Black 38 | Leather | C24H20N4O4 |

Environmental Monitoring and Safety

3.1 Toxicological Studies

Research indicates that compounds like this compound may pose health risks due to their potential toxicity. Studies have linked exposure to aromatic amines with adverse health effects, including carcinogenicity . Therefore, understanding its environmental impact is critical for safe handling and usage.

3.2 Regulatory Considerations

The compound's classification under various chemical safety regulations necessitates monitoring its use in consumer products and industrial applications. The Environmental Protection Agency (EPA) emphasizes the need for biomonitoring chemicals that could potentially harm human health, particularly those used in consumer goods .

Synthesis Techniques

4.1 Synthetic Pathways

The synthesis of this compound typically involves the nitration of an aniline derivative followed by alkylation with ethylene oxide or similar reagents. This process allows for the introduction of functional groups that enhance its reactivity and applicability in various chemical reactions .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to form N-(2-ethoxyethyl)-1,2-phenylenediamine.

Conditions and Outcomes

-

Catalytic Hydrogenation : H₂ gas over palladium-on-carbon (Pd/C) in ethanol at 25°C for 6 hours yields the amine .

-

Chemical Reduction : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) reduces the nitro group selectively, preserving the ethoxyethyl chain .

Applications : The resulting diamine serves as a precursor to benzimidazoles, which are pharmacologically active heterocycles .

Diazotization and Azo Coupling

The aromatic amine (post-reduction) forms a diazonium salt under acidic conditions, enabling coupling reactions:

Diazotization

-

Reagents : NaNO₂ (1.2 equiv) in HCl (0–5°C)

-

Product : Diazonium salt intermediate

Azo Coupling

The diazonium salt reacts with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes . For example, coupling with β-naphthol yields a bright orange dye .

Cyclization Reactions

N-(2-Ethoxyethyl)-2-nitroaniline participates in condensation reactions with diols to form nitrogen-containing heterocycles:

Quinoxaline Formation

Reaction with butane-2,3-diol under acidic conditions produces 2,3-dimethylquinoxaline (80% yield) .

Mechanism :

-

Nitro group reduction to amine in situ.

-

Condensation with diol to form a six-membered ring.

Conditions :

-

Solvent : Acetic acid

-

Temperature : 110°C

Electrophilic Aromatic Substitution (EAS)

The nitro group directs electrophiles to the meta position, while the ethoxyethyl side chain exerts minimal electronic influence:

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture

-

Product : 5-Nitro-N-(2-ethoxyethyl)-2-nitroaniline (minor product due to steric hindrance) .

Sulfonation

Stability and Side Reactions

The ethoxyethyl group exhibits stability under standard conditions but undergoes acidic cleavage in concentrated H₂SO₄ or HCl, yielding 2-nitroaniline and ethylene glycol ethyl ether .

Eigenschaften

CAS-Nummer |

95893-88-2 |

|---|---|

Molekularformel |

C10H14N2O3 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

N-(2-ethoxyethyl)-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3 |

InChI-Schlüssel |

GXVMJWFIOFNZLW-UHFFFAOYSA-N |

SMILES |

CCOCCNC1=CC=CC=C1[N+](=O)[O-] |

Kanonische SMILES |

CCOCCNC1=CC=CC=C1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.